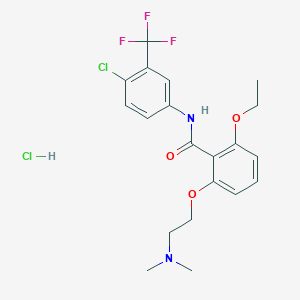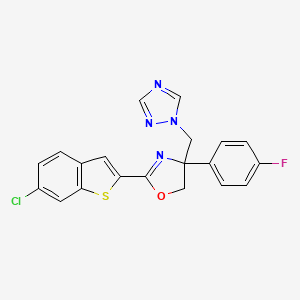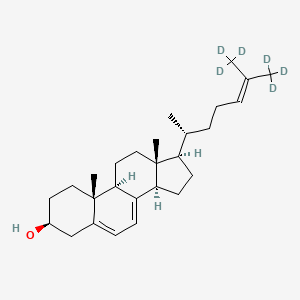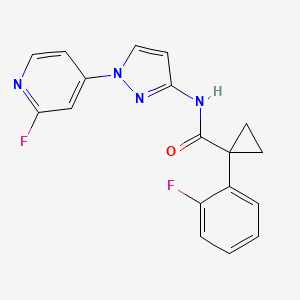
Elovl1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elovl1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme elongation of very long chain fatty acids protein 1 (ELOVL1). This enzyme is crucial in the biosynthesis of very long chain fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling .
Métodos De Preparación
The synthesis of Elovl1-IN-1 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Elovl1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Elovl1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of ELOVL1 and its effects on fatty acid elongation. In biology, it is used to investigate the role of very long chain fatty acids in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for diseases related to fatty acid metabolism, such as adrenoleukodystrophy. In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Elovl1-IN-1 exerts its effects by inhibiting the activity of ELOVL1, thereby reducing the levels of very long chain fatty acids. This inhibition disrupts the elongation cycle of fatty acids, which is essential for the synthesis of various lipid species. The molecular targets of this compound include the active site of ELOVL1, where it binds and prevents the enzyme from catalyzing the elongation reaction .
Comparación Con Compuestos Similares
Elovl1-IN-1 is unique in its specific inhibition of ELOVL1. Similar compounds include other inhibitors of the ELOVL family, such as inhibitors of ELOVL3 and ELOVL7. These compounds share similar mechanisms of action but differ in their specificity and potency. This compound is particularly effective in reducing the levels of very long chain fatty acids, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H14F2N4O |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-N-[1-(2-fluoropyridin-4-yl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25) |
Clave InChI |
UWMKZOSESQVNAA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
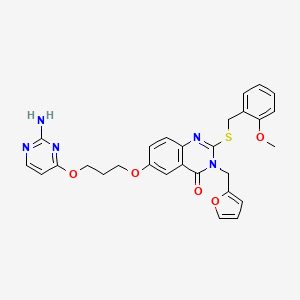
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
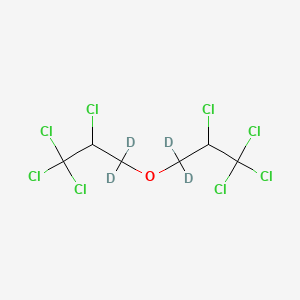
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
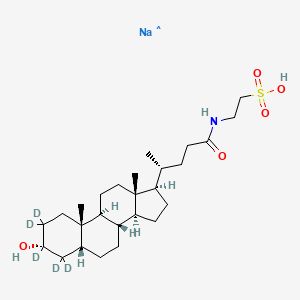
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

